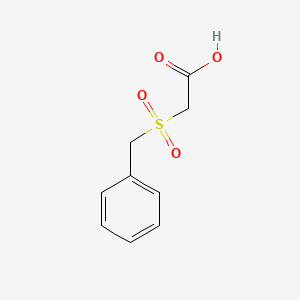

苯甲磺酰基乙酸

描述

Phenylmethanesulfonyl-acetic acid belongs to the class of organic compounds characterized by the presence of both a sulfonyl group attached to a phenyl group and an acetic acid moiety. This compound is of interest due to its potential utility in various chemical syntheses and modifications of molecules, offering pathways for creating novel compounds with significant applications in materials science, pharmacology, and organic chemistry.

Synthesis Analysis

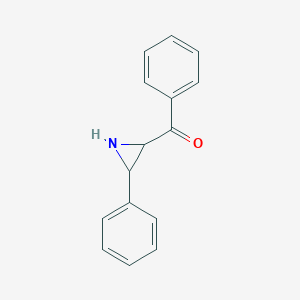

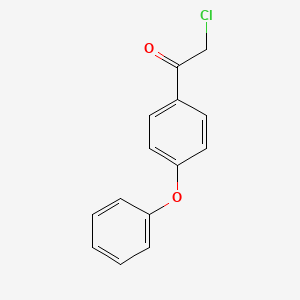

The synthesis of compounds related to Phenylmethanesulfonyl-acetic acid, such as functionalized cyclopropanes and sulfonated macrocycles, involves catalyzed reactions and the use of specific reagents to introduce or modify sulfonyl groups. For example, the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes leads to functionalized cyclopropanes with significant enantioselectivity (Davies et al., 1996). Additionally, sulfomethylation of polyazamacrocycles offers a route to introduce sulfonyl groups in a controlled manner (van Westrenen & Sherry, 1992).

Molecular Structure Analysis

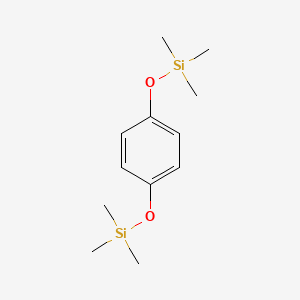

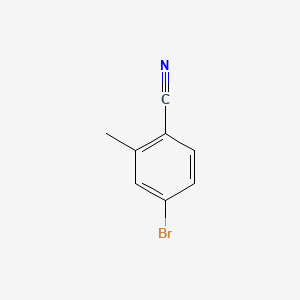

The molecular structure of Phenylmethanesulfonyl-acetic acid, like its analogs, is expected to influence its chemical behavior significantly. Studies on similar compounds reveal that the presence of the sulfonyl group adjacent to a phenyl ring can affect the molecule's electronic properties, reactivity, and overall conformation. For instance, the structure of 2-phenyl-2-(p-tolylsulfonylamino)acetic acid has been reported, showing how sulfonyl and amino groups impact the molecule's acidity and reactivity (Duarte-Hernández et al., 2015).

Chemical Reactions and Properties

Phenylmethanesulfonyl-acetic acid and related compounds participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and conjugate additions. The reactivity is often modulated by the sulfonyl group, which can act as an electron-withdrawing group, influencing the chemical behavior of adjacent functional groups. For example, palladium-catalyzed conjugate addition to electron-deficient alkynes with benzenesulfinic acid derivatives illustrates the role of sulfonyl groups in facilitating selective reactions (Song et al., 2011).

科学研究应用

1. Adsorption of Acetic Acid onto Activated Carbons

- Summary of Application : This study investigated the adsorption of acetic acid onto activated carbons produced from hazelnut shell, orange peel, and melon seeds .

- Methods of Application : Various activators at different concentrations under two activation temperatures of 300 °C and 500 °C were utilized. All produced adsorbents and a commercial activated carbon as a reference were used for the adsorption of acetic acid from its aqueous solutions in the various initial concentrations .

- Results : The amount of the acetic acid adsorbed was 590 mg onto 0.1 g of adsorbent, while 1772 mg of acetic acid molecules adsorbed onto 1 g of adsorbent .

2. Use of Methanesulfonic Acid (MSA) in Hydrometallurgy

- Summary of Application : This paper reviews the properties of methanesulfonic acid (MSA) and its potential for use in hydrometallurgy .

3. Production Pathways of Acetic Acid and Its Versatile Applications in the Food Industry

- Summary of Application : Acetic acid is a commodity chemical with the global demand of approximately 15 million tons per year with several applications in the chemical and food industry . Acetic acid is used in several industrial sectors such as chemical, pharmaceutical, textile, polymer and paints, food and beverages .

3. Production Pathways of Acetic Acid and Its Versatile Applications in the Food Industry

- Summary of Application : Acetic acid is a commodity chemical with the global demand of approximately 15 million tons per year with several applications in the chemical and food industry . Acetic acid is used in several industrial sectors such as chemical, pharmaceutical, textile, polymer and paints, food and beverages .

未来方向

While specific future directions for Phenylmethanesulfonyl-acetic acid were not found in the retrieved papers, research in related fields such as lignin oxidation and the catalytic reduction of carboxylic acid derivatives suggest that there is ongoing interest in the study of carboxylic acids and their derivatives .

属性

IUPAC Name |

2-benzylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c10-9(11)7-14(12,13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWAJMXOEYIERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308696 | |

| Record name | Phenylmethanesulfonyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylmethanesulfonyl-acetic acid | |

CAS RN |

28203-59-0 | |

| Record name | 28203-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmethanesulfonyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

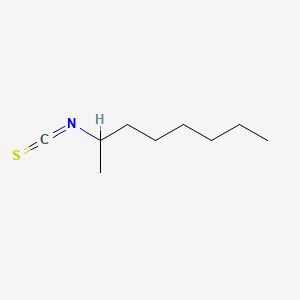

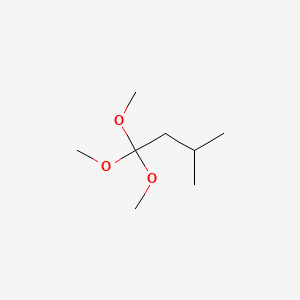

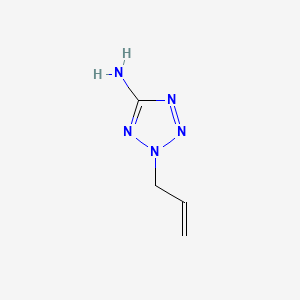

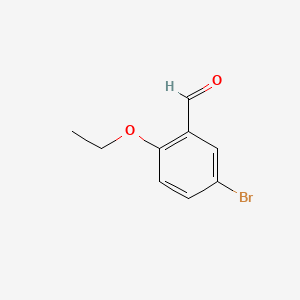

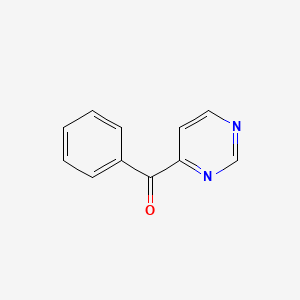

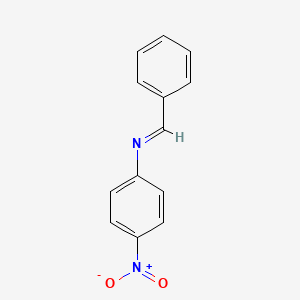

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)